molecular formula C6H6N2O B047744 2-Amino-3-pyridinecarboxaldehyde CAS No. 7521-41-7

2-Amino-3-pyridinecarboxaldehyde

Cat. No. B047744
CAS RN: 7521-41-7
M. Wt: 122.12 g/mol
InChI Key: NXMFJCRMSDRXLD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Amino-3-pyridinecarboxaldehyde has been achieved through a highly efficient process that involves the ortho-lithiation of 2-(pivaloylamino)pyridine followed by reaction with DMF and subsequent acid hydrolysis. This method is notable for its ability to eliminate major impurities cleanly through the careful selection of base and solvent (Rivera et al., 2001).

Molecular Structure Analysis

Spectroscopic studies, such as IR and 1H NMR, have provided insights into the molecular structure of derivatives formed from 2-Amino-3-pyridinecarboxaldehyde. For instance, the condensation of this compound with 2-aminopyridine leads to the formation of aminals rather than the expected Schiff base, indicating a unique structural behavior under specific conditions (Gálvez et al., 1986).

Chemical Reactions and Properties

2-Amino-3-pyridinecarboxaldehyde participates in a variety of chemical reactions, forming complexes with metals such as Fe(II), Ni(II), and Zn(II). The compound acts as a multidentate ligand, undergoing ring-opening reactions in the presence of these metal centers, which highlights its chemical versatility and utility in coordination chemistry (Bréfuel et al., 2005).

Physical Properties Analysis

Studies on the physical properties of 2-Amino-3-pyridinecarboxaldehyde and its derivatives have been conducted using various spectroscopic techniques. For example, FT-Raman and FTIR spectroscopy have been utilized to characterize the vibrational frequencies and molecular structure, offering valuable information on the compound's physical characteristics (Konakanchi et al., 2020).

Chemical Properties Analysis

The chemical properties of 2-Amino-3-pyridinecarboxaldehyde, particularly its reactivity and functional group transformations, have been explored in various studies. Its ability to undergo oxidative decarboxylation and participate in multicomponent synthesis reactions showcases its chemical reactivity and potential for generating diverse chemical structures (Boto et al., 2001).

Scientific Research Applications

  • It is active in inhibiting ribonucleotide reductase activity and cell growth in culture and in vivo, particularly in the form of 3-amino-2-pyridine carboxaldehyde thiosemicarbazones (Cory et al., 1995).

  • It serves as an important substrate in the synthesis of naphthyridine derivatives, with efficient synthetic routes developed for its chloro-substituted forms (Hou et al., 2011).

  • The compound exhibits potential in catalysis and synthesis of new compounds, especially due to the template effect of metal centers on multidentate ligands derived from 2-pyridinecarboxaldehyde condensation with α,ω-triamines (Bréfuel et al., 2005).

  • Aminals derived from 2-aminopyridine and 3-aminopyridine, including 2-Amino-3-pyridinecarboxaldehyde, demonstrate unusual stability and spectroscopic properties due to intermolecular hydrogen bonding (Iriepa et al., 1986).

  • In coordination chemistry, the compound exhibits selective ring opening and complexation behaviors with various metals, indicating its utility in the formation of novel metal-ligand complexes (Boča et al., 2000).

  • Its derivatives are utilized in developing novel imaging and diagnostic agents, such as in the radiolabeling of peptides associated with Alzheimer's disease (Morris et al., 2016).

Safety And Hazards

2-Amino-3-pyridinecarboxaldehyde may cause respiratory irritation, serious eye irritation, and skin irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

2-aminopyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c7-6-5(4-9)2-1-3-8-6/h1-4H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXMFJCRMSDRXLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20226184
Record name 3-Pyridinecarboxaldehyde, 2-amino-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-pyridinecarboxaldehyde

CAS RN

7521-41-7
Record name 3-Pyridinecarboxaldehyde, 2-amino-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyridinecarboxaldehyde, 2-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20226184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Aminonicotinaldehyde
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Synthesis routes and methods I

Procedure details

N-(3-Formyl-pyridin-2-yl)-2,2-dimethyl-propionamide (9.68 g) was dissolved in 3 N hydrochloric acid (140 ml) to prepare a solution which was then stirred under reflux overnight. The reaction solution was cooled to room temperature, the reaction solution was washed with diethyl ether, and was neutralized with potassium carbonate powder. Diethyl ether was added thereto for extraction. The diethyl ether layer was dried over potassium carbonate. The solvent was removed by distillation under the reduced pressure, and the residue was purified by column chromatography using acetone-chloroform to give 2-amino-pyridine-3-carbaldehyde (5.03 g, yield 88%).
Quantity
9.68 g
Type
reactant
Reaction Step One
Quantity
140 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

The compound was prepared according to the procedure as described by A. E. Moormann et al, Synthetic Communications, 17(14), 1695-1699 (1987) To a solution of 2-[3-(dibromomethyl)-2-pyridinyl]-1H-isoindole-1,3(2H)-dione (20 g, 50 mmol) in ethanol (250 ml) was added conc. NH4OH (25 ml) at 4° C. The reaction mixture was stirred 10 minutes at 4° C. then stirred at room temperature for one hour. Reaction mixture was concentrated under reduced pressure. To the concentrated residue was added con. HCl (150 ml) and mixture was refluxed for 3 hours. The reaction mixture was cooled to room temperature and concentrated. To the concentrated residue was added water (25 ml) then added saturated K2CO3 to neutralize the solution. The solution was extracted with methylenechloride (3×150 ml). Combined organic solution was washed with water (3×150 ml), brine (1×200 ml), dried over Na2SO4, concentrated. The concentrated residue was suspended in ether, filtered and washed with ether to give 4.3 g (70%) yellow solid. NMR (DMSO) δ 6.69-6.73 (m, 1H), 7.51 (bs, 2H), 7.95-7.98(m, 1H), 8.20-8.22 (m, 1H), 9.82 (s, 1H).
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20 g
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25 mL
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250 mL
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solvent
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Yield
70%

Synthesis routes and methods IV

Procedure details

Crude 2-(pivaloylamino)-3-pyridinecarboxaldehyde (from step b, 43 g) was dissolved in 3 M HCl (500 mL), and the solution was heated to reflux. After 18 hr the mixture was cooled to RT, and the pH was carefully adjusted to 7 using solid K2CO3. The aqueous solution was extracted with EtOAc (3×500 mL). The combined organic layers were dried (MgSO4)and concentrated to give the title compound (24.57 g, 101%) as a reddish brown solid: 1H NMR (300 MHz, CDCl3) δ 9.85 (s, 1H), 8.24 (m. 1 H), 7.80 (m, 1H), 6.90 (br s, 2H), 6.74 (m, 2H); MS (ES) m/e 123 (M+H)+.
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43 g
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500 mL
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0 (± 1) mol
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reactant
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Yield
101%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-pyridinecarboxaldehyde
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2-Amino-3-pyridinecarboxaldehyde
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Reactant of Route 4
2-Amino-3-pyridinecarboxaldehyde
Reactant of Route 5
2-Amino-3-pyridinecarboxaldehyde
Reactant of Route 6
Reactant of Route 6
2-Amino-3-pyridinecarboxaldehyde

Citations

For This Compound
53
Citations
NR Rivera, Y Hsiao, JA Cowen… - Synthetic …, 2001 - Taylor & Francis
… 2-Amino-3-pyridinecarboxaldehyde is synthesized in a highly efficient process via ortho-… Citation1-2 Friedländer condensation between 2-amino-3-pyridinecarboxaldehyde 4 and …
Number of citations: 15 www.tandfonline.com
Y Liu, M Huangfu, P Wu, M Jiang, X Zhao, L Liang… - Dalton …, 2019 - pubs.rsc.org
… Herein, we chose a stable molecule, namely, 2-amino-3-pyridinecarboxaldehyde, which simultaneously possesses amino, aldehyde groups and coordinated nitrogen sites, as a novel …
Number of citations: 44 pubs.rsc.org
CJ Hou, WL Guo, XN Liu, DW Yang - 2011 - degruyter.com
… Removing the N-Bocprotecting group from 4a and 4b by treatment with trifluoro acetic acid (TFA) in CH 2Cl 2 gave product 2-amino-3-pyridinecarboxaldehyde (5) and the title …
Number of citations: 1 www.degruyter.com
A Bhattacharya, NR Babu… - The Journal of …, 2023 - ACS Publications
… Then, 2-aminobenzaldehyde/2-amino-3-pyridinecarboxaldehyde 2 (2.0 mmol, 1 equiv) in DMF was added dropwise to the reaction mixture. Then, it was heated at 90 C in a heating …
Number of citations: 3 pubs.acs.org
D Li, Q Song, T Li, C Shu, S Ji, C Su, Y Su, L Ding - RSC advances, 2020 - pubs.rsc.org
… After the complex was separated by an extra magnetic field, NaClO oxidant solution was added to release the signal barcodes, 2-Amino-3-pyridinecarboxaldehyde (APA), which were …
Number of citations: 5 pubs.rsc.org
R Konakanchi, KP Rao, GN Reddy… - Journal of Molecular …, 2022 - Elsevier
… As a continuation of the work in the present article, we described the spectroscopic and physicochemical properties of the synthesized Zn(II)-2-amino-3-pyridinecarboxaldehyde …
Number of citations: 5 www.sciencedirect.com
S Nagarajan, P Arjun, N Raaman, TM Das - Carbohydrate research, 2010 - Elsevier
… and 1c–f with 2-amino-3-pyridinecarboxaldehyde. Among the … sugar heterocyclics (2-amino-3-pyridinecarboxaldehyde, 2-… ), 2-amino-3-pyridinecarboxaldehyde reacts more readily with …
Number of citations: 33 www.sciencedirect.com
A Walls - 2018 - scholar.archive.org
… formed from 4-nitrophenol and 2-amino-3pyridinecarboxaldehyde, seen in figure 6. … this body of work are as follows: 2-amino-3pyridinecarboxaldehyde –NPOH, 4-acetylpyridine-NPOH …
Number of citations: 0 scholar.archive.org
DA Klumpp, Y Zhang, PJ Kindelin, S Lau - Tetrahedron, 2006 - Elsevier
… In the case of 2-amino-3-pyridinecarboxaldehyde (12), the analogous tricationic electrophile (33) is likely generated from the dication 32. Given the low nucleophilicity of C 6 H 6 , it is …
Number of citations: 35 www.sciencedirect.com
JA Turner - The Journal of Organic Chemistry, 1983 - ACS Publications
2-and 4-(pivaloylamino) pyridines have been shown to undergo metalation exclusively at C-3 and these smoothly react with a variety of electrophiles to produce 2, 3-and 3, 4-…
Number of citations: 213 pubs.acs.org

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